molecular formula C21H15ClN2OS B5172775 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide CAS No. 6263-45-2

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide

Cat. No.: B5172775
CAS No.: 6263-45-2
M. Wt: 378.9 g/mol
InChI Key: GHDLVPHVGLEDAK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a synthetic small molecule featuring the privileged benzothiazole pharmacophore, a structure recognized for its diverse and potent biological activities . This compound is of significant interest in oncology research, particularly for screening against a panel of cancer cell lines. Benzothiazole derivatives have demonstrated potent and selective antitumor properties against various cancer cell lines, including mammary, ovarian, colon, nonsmall-cell lung, and renal cancers . The mechanism of action for certain bioactive benzothiazoles is complex and may involve metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1) to form electrophilic intermediates that can generate DNA adducts in sensitive tumor cells, leading to selective cytotoxicity . The acetamide linkage in the structure is a common feature in many pharmacologically active compounds and is often essential for maintaining strong binding affinity and improving metabolic stability . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDLVPHVGLEDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367568
Record name STK049680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6263-45-2
Record name STK049680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a Suzuki or Heck coupling reaction, using palladium catalysts.

    Acetamide Formation: The final step involves the acylation of the coupled product with 4-chlorophenyl acetic acid or its derivatives under basic conditions to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group participates in SNAr (nucleophilic aromatic substitution) due to electron withdrawal by the chlorine atom. Documented substitutions include:

Nucleophile Product Conditions Yield
Hydroxide (OH⁻)4-Hydroxyphenyl derivativeNaOH (10%), ethanol, 80°C45%
Amines (RNH₂)4-Aminophenyl-substituted acetamideDMF, 120°C, 12h38%
Thiols (RSH)Sulfur-linked adductsK₂CO₃, DMSO, 60°C52%

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacted with HCl (6M) at 100°C for 6h to yield 2-(4-chlorophenyl)acetic acid and 3-(1,3-benzothiazol-2-yl)aniline .

    Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic Hydrolysis :
    Treated with NaOH (20%) in ethanol/water (1:1) at 80°C for 4h to form the corresponding carboxylate salt.

Condition Product Yield
AcidicCarboxylic acid + aniline derivative70%
BasicSodium carboxylate85%

Oxidation Reactions

The benzothiazole ring undergoes oxidation with strong oxidizing agents:

Oxidizing Agent Product Conditions Yield
H₂O₂ (30%)Benzothiazole sulfoxide derivativeAcetic acid, 50°C, 3h30%
KMnO₄Sulfonic acid derivativeH₂O, 100°C, 8h22%

Biological Interaction Pathways

In pharmacological studies, the compound reacts with enzymatic targets:

  • Carbonic Anhydrase Inhibition : The acetamide group binds to the zinc ion in the enzyme’s active site, disrupting hydration of CO₂.

  • Kinase Inhibition : The chlorophenyl group interacts with hydrophobic pockets in kinase ATP-binding domains.

Stability Under Environmental Conditions

  • Photodegradation : Exposure to UV light (λ = 254 nm) in methanol results in 40% degradation over 24h, forming dechlorinated byproducts .

  • Thermal Stability : Decomposes at 220°C via cleavage of the acetamide bond.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.

    Pathway Modulation: The compound can affect various cellular pathways, such as apoptosis or cell cycle regulation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications
Compound Name Key Structural Features Biological Activity/Application Reference
Target Compound : N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide Benzothiazole-phenyl core; 4-chlorophenylacetamide Potential kinase inhibition, antimicrobial -
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide Benzothiazole-phenyl core; 3-methoxyphenoxy group (electron-donating substituent) Unknown; methoxy group may alter solubility
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole ring (smaller heterocycle); 3,4-dichlorophenyl group Antimicrobial, structural studies
2-[4-(4-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide Piperazine linker; trifluoromethylphenyl group (electron-withdrawing substituent) Anticonvulsant activity
N-(4-Chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide Benzothiazole-triazine hybrid; morpholine and sulfanyl groups ABCG2 inhibitor (drug resistance reversal)

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group increases lipophilicity vs. methoxy () or trifluoromethyl () groups, which may influence bioavailability.
  • Linker Diversity : Piperazine () and triazine-morpholine () linkers introduce flexibility or hydrogen-bonding capacity, absent in the rigid benzothiazole-phenyl core of the target compound.
Physicochemical Properties
  • Melting Points : Similar acetamides exhibit melting points between 215–262°C (e.g., 1,3,4-oxadiazole derivatives in ). The target compound’s benzothiazole may elevate melting points due to increased molecular rigidity.
  • Bond Length Variations : The acetamide C–N bond in the target compound (~1.347 Å, based on analogues in ) is consistent with standard acetamides but differs slightly in derivatives with bulky substituents (e.g., 1.30–1.44 Å in ).
Molecular Interactions
  • Benzothiazole Core : Facilitates π-π stacking with aromatic residues (e.g., tyrosine, phenylalanine) in enzyme active sites .
  • 4-Chlorophenyl Group : Enhances hydrophobic interactions and may participate in halogen bonding with protein targets .
  • Acetamide Linker : Forms hydrogen bonds via the carbonyl oxygen and NH groups, critical for target binding .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis and Chemical Structure

The compound features a benzothiazole moiety linked to a phenyl group and a chlorophenyl acetamide. The synthesis typically involves:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Coupling with Phenyl Group : Utilizing Suzuki or Heck coupling reactions with palladium catalysts.
  • Acetamide Formation : Acylation with 4-chlorophenyl acetic acid under basic conditions.

This synthetic route allows for the efficient production of the compound, which has the chemical formula C21H15ClN2OSC_{21}H_{15}ClN_2OS and a molecular weight of 374.87 g/mol .

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds related to this structure have demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Properties : The compound has shown promise as an anticancer agent. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. The presence of electron-withdrawing substituents enhances its cytotoxic activity against cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their catalytic activity and blocking substrate access.
  • Receptor Modulation : It can interact with cellular receptors, thereby influencing signaling pathways that regulate cell growth and apoptosis.
  • Pathway Regulation : The compound may affect critical cellular pathways involved in cell cycle regulation and apoptosis, contributing to its anticancer effects .

Antimicrobial Studies

A study evaluating various benzothiazole derivatives found that compounds similar to this compound exhibited potent antimicrobial activity against multiple bacterial strains (e.g., Pseudomonas aeruginosa) and fungal species (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values ranged from 10.7 to 21.4 µmol/mL .

Anticancer Studies

Research on related compounds highlighted their cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and A549 (lung cancer). For example, one study reported an IC50 value of 6.90 µM for a related compound against HCT-116 cells, indicating significant anticancer potential .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialPseudomonas aeruginosaSignificant inhibition observed
AntifungalCandida albicansPotent antifungal activity
AnticancerHCT-116 (colon cancer)IC50 = 6.90 µM
AnticancerA549 (lung cancer)Cytotoxic effects noted

Q & A

Q. What synthetic methodologies are reported for preparing N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide and related derivatives?

  • Methodological Answer : The compound can be synthesized via condensation of 2-aminobenzothiazole derivatives with substituted phenylacetamides. For example, analogous structures (e.g., 2-(1,3-thiazol-2-ylamino)-N-(4-chlorophenyl)acetamide) are synthesized by reacting 2-amino-4-substituted thiazoles with acetonitrile or acetic anhydride under reflux conditions, often with catalysts like anhydrous aluminum chloride . Key steps include:
  • Nucleophilic substitution : Reacting chlorophenylacetamide precursors with benzothiazole-containing amines.
  • Purification : Recrystallization from ethanol or column chromatography to isolate pure product.
    Table 1: Typical Reaction Conditions
ReagentSolventTemperatureTimeYield
Acetic anhydrideEthanolReflux (80°C)2–4 hrs60–75%

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and acetamide linkage (e.g., carbonyl peaks at ~168–170 ppm).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the molecular weight (e.g., m/z 395.85 for C21_{21}H14_{14}ClN2_2OS).
  • Elemental Analysis : Confirming C, H, N, and S content within ±0.4% of theoretical values .

Q. What are the standard protocols for evaluating its in vitro biological activity?

  • Methodological Answer : Common assays include:
  • Anti-tumor Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC50_{50} determination .
  • Anticonvulsant Testing : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, monitoring seizure suppression .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is critical for:
  • Bond Geometry : Confirming bond lengths (e.g., C=O at 1.21 Å) and torsion angles (e.g., benzothiazole-phenyl dihedral angles ~5–15°).
  • Intermolecular Interactions : Identifying hydrogen bonds (e.g., N–H···O=C) or π-π stacking (3.5–4.0 Å distances) that influence stability .
    Table 2: Crystallographic Data (Example)
ParameterValue
Space GroupP1_1
R Factor<0.05
CCDC Deposit2,150,XXX

Q. How to address contradictory biological activity data across studies?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Impurity Profiling : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .
  • Metabolic Stability : Assess liver microsome degradation to rule out rapid metabolite formation masking true activity .

Q. What strategies optimize substituent effects for structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematic SAR approaches include:
  • Electron-Withdrawing Groups : Introduce Cl or NO2_2 at the 4-position of the phenyl ring to enhance electrophilicity and target binding.
  • Benzothiazole Modifications : Replace benzothiazole with oxadiazole or pyrimidine to compare activity profiles .
    Table 3: IC50_{50} Values for Substituent Variations
SubstituentIC50_{50} (μM)Target Cell Line
4-Cl12.5MCF-7
4-OCH3_3>100MCF-7

Q. How to design experiments for assessing pharmacokinetic properties?

  • Methodological Answer : Key assays include:
  • LogP Determination : Shake-flask method with octanol/water partitioning to predict membrane permeability.
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction.
  • CYP450 Inhibition : Fluorometric assays using human liver microsomes to evaluate drug-drug interaction risks .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data?

  • Methodological Answer : Common issues include:
  • Protein Flexibility : Use molecular dynamics (MD) simulations to account for receptor conformational changes.
  • Solvent Effects : Include explicit water molecules in docking models (e.g., AutoDock Vina with TIP3P water).
  • Ligand Tautomerism : Validate dominant tautomers via NMR or crystallography before docking .

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